molecular formula C7H11ClN4 B8315810 (6-Chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine

(6-Chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine

Cat. No. B8315810
M. Wt: 186.64 g/mol
InChI Key: JIORCOQHYBCYFX-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

3,6-Dichloro-4-ethyl-5-methylpyridazine (W4.007; 1 g) was initially charged in dioxane (8 ml) with addition of hydrazine monohydrate (2 ml) in a microwave vessel at RT. Thereafter, the reaction mixture was kept at 140° C. in the microwave for 1 h. In the course of standing overnight, a solid precipitated out, which was filtered off with suction, washed and dried. 345 mg of (6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine were obtained as the free base.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[C:6]([CH3:10])[C:7]=1[CH2:8][CH3:9].O.[NH2:13][NH2:14]>O1CCOCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:13][NH2:14])=[C:6]([CH3:10])[C:7]=1[CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=C(C1CC)C)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
In the course of standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a solid precipitated out
FILTRATION
Type
FILTRATION
Details
which was filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=C(N=N1)NN)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.